Cas no 154905-39-2 ((-)-exo-7-[(1,1-Domethylethoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-2-ol)
154905-39-2 structure
Product Name:(-)-exo-7-[(1,1-Domethylethoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-2-ol
Numero CAS:154905-39-2
MF:C11H19NO3
MW:213.273463487625
CID:2917175
PubChem ID:10013458
Update Time:2025-04-21
(-)-exo-7-[(1,1-Domethylethoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (-)-exo-7-[(1,1-Domethylethoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-2-ol
- (1R,2S)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-2-ol;7-tert-butoxycarbonyl-2-exo-7-azabicyclo[2.2.1]heptan-2-ol;7-[(1,1-dimethylethoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-2-exo-ol;
- (1r,2s,4s)-rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol
- DTXSID201129520
- 154905-36-9
- (1R,2S,4S)-rel-tert-Butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
- (1R,2S,4S)-tert-Butyl2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
- TERT-BUTYL (1R,2S,4S)-2-HYDROXY-7-AZABICYCLO[2.2.1]HEPTANE-7-CARBOXYLATE
- AKOS025290870
- 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,4S)-rel-
- tert-Butyl exo-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
- AS-52042
- (1R,2S,4S)-tert-Butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
- rel-1,1-Dimethylethyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
- SCHEMBL521707
- P14220
- 154905-39-2
- MFCD27966776
- CS-0053624
-
- MDL: MFCD27966776
- Inchi: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
- Chiave InChI: WKKIHGBRNBOCMB-YIZRAAEISA-N
- Sorrisi: O[C@H]1C[C@@H]2CC[C@H]1N2C(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 213.13600
- Massa monoisotopica: 213.13649347Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 271
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- PSA: 49.77000
- LogP: 1.45700
(-)-exo-7-[(1,1-Domethylethoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-2-ol Letteratura correlata
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
154905-39-2 ((-)-exo-7-[(1,1-Domethylethoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-2-ol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso